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Calcium;germanium

Transparent conducting materials Near-infrared optoelectronics Semimetal electrodes

Compounds in the calcium–germanium binary system encompass several stoichiometrically and structurally distinct intermetallic phases—Ca₂Ge, Ca₅Ge₃, Ca₇Ge₆, CaGe, and CaGe₂—that have been confirmed by differential thermal analysis, X-ray diffraction, and electron microscopy. Among these, CaGe crystallizes in the orthorhombic CrB-type structure (space group Cmcm) with infinite zigzag [Ge]²⁻ chains, while CaGe₂ adopts a layered CaSi₂-type Zintl phase structure (rhombohedral R3̄m or hexagonal P6₃mc) in which two-dimensional germanium polyanionic sheets are separated by Ca²⁺ cations.

Molecular Formula CaGe
Molecular Weight 112.71 g/mol
Cat. No. B14729087
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCalcium;germanium
Molecular FormulaCaGe
Molecular Weight112.71 g/mol
Structural Identifiers
SMILES[Ca].[Ge]
InChIInChI=1S/Ca.Ge
InChIKeyGYICFMAUMDNZTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Calcium Germanium (Ca–Ge) Intermetallic Compounds: Phase Portfolio, Crystal Chemistry, and Procurement-Relevant Classification


Compounds in the calcium–germanium binary system encompass several stoichiometrically and structurally distinct intermetallic phases—Ca₂Ge, Ca₅Ge₃, Ca₇Ge₆, CaGe, and CaGe₂—that have been confirmed by differential thermal analysis, X-ray diffraction, and electron microscopy [1]. Among these, CaGe crystallizes in the orthorhombic CrB-type structure (space group Cmcm) with infinite zigzag [Ge]²⁻ chains, while CaGe₂ adopts a layered CaSi₂-type Zintl phase structure (rhombohedral R3̄m or hexagonal P6₃mc) in which two-dimensional germanium polyanionic sheets are separated by Ca²⁺ cations [2][3]. CaGe₂ has a melting point of 845 °C, a density of 4.36 g/cm³, and exhibits semimetallic character with electronic bands crossing the Fermi level [4]. These structural and electronic distinctions make the Ca–Ge family a strategically important class of precursor materials for germanium-based optoelectronics, 2D materials synthesis, and transparent conducting applications.

Why Calcium Germanium Compounds Cannot Be Interchanged with Ca–Si, Ca–Sn, Sr–Ge, or Other In-Class Analogues


Although Ca–Ge compounds share a group trend with Ca–Si, Ca–Sn, and Ca–Pb systems, as well as an alkaline-earth series with Sr–Ge and Ba–Ge analogues, systematic experimental and computational evidence demonstrates that substitution is not permissible without loss of critical functional properties. The Ca–Ge system occupies a unique position in the Ca–Group 14 series: Ca₃₆Sn₂₃ and CaPb are computationally predicted to be mechanically unstable phases, whereas all five confirmed Ca–Ge intermediate phases are thermodynamically stable [1]. Across the alkaline-earth germanide series, the cation identity dictates the crystal structure type—calcium compounds belong to the TiNiSi family (Pnma), while strontium and barium analogues adopt different structure types (Cmce and P4/nmm, respectively) [2]. Most critically, CaGe₂ is uniquely capable of serving as both a high-figure-of-merit transparent conducting material for Ge optoelectronics (FOM = 0.75 Ω⁻¹ after laser perforation) and as the established Zintl-phase precursor for topochemical synthesis of germanane (GeH), a 2D material—roles for which CaSi₂, SrGe₂, or commercial transparent conducting oxides cannot substitute without severe performance degradation [3][4].

Quantitative Differentiation Evidence for Calcium Germanium Compounds vs. Closest Comparators


CaGe₂ Mesh Electrodes Achieve Transparent Conducting Figure of Merit (FOM) up to 0.75 Ω⁻¹, Surpassing CaSi₂ and Competing with State-of-the-Art NIR-MIR TCMs

After femtosecond-laser projection lithography perforation, CaGe₂ mesh electrodes achieve a transparent conducting figure of merit (FOM = −1/[Rₛₕₑₑₜ·ln(T)]) of 0.75 Ω⁻¹, with a relative broadband transmittance of 90% and a sheet resistance of 20 Ω/sq [1]. This FOM value is reported to be 'much higher or comparable with the currently applied near-IR and middle-IR TCMs' [1]. By direct comparison, the closely related calcium disilicide (CaSi₂) thin film on Al₂O₃ substrate achieves a lower FOM of 0.62 Ω⁻¹ at 1550 nm with maximum transmittance of only 47% at that wavelength and a sheet resistance of 6.6 Ω/sq [2]. Laser-perforated CaGe₂ represents a sixfold increase in FOM over its own unpatterned smooth film (FOM = 0.13 Ω⁻¹ averaged over 400–7000 nm), demonstrating that the combination of CaGe₂'s semimetallic nature and fs-laser patterning unlocks performance inaccessible to CaSi₂ [1].

Transparent conducting materials Near-infrared optoelectronics Semimetal electrodes Figure of merit

CaGe₂/Ge Schottky Photodetector Outperforms Commercial Ge Devices in Photoresponse Magnitude and Extends Operational Spectral Range to 2300 nm

A planar metal-semiconductor-metal (MSM) Ge photodetector with CaGe₂ semimetal electrodes was fabricated and directly compared against a commercial Ge photodetector. The CaGe₂/Ge device extended the operational spectral range into the shortwave infrared region below the Ge band gap (0.67 eV), with a photoelectric threshold energy of 0.54 eV (corresponding to 2300 nm), attributed to internal photoemission across the CaGe₂/Ge Schottky barrier of 0.5 eV [1]. Under −2 V bias at room temperature, the perforated CaGe₂ electrode device achieved a peak photoresponse exceeding 1 A/W at 1600 nm—representing a 44% enhancement over the flat CaGe₂ electrode device—and an 85% enhancement in integrated photoresponse over the 600–2000 nm range [1]. The device demonstrated specific detectivity no lower than 10¹² Jones across the full operating spectral range, reaching 1.5 × 10¹³ Jones at 1550 nm [1]. In direct comparison, the CaGe₂/Ge PD 'outperformed commercially available Ge device in terms of both photoresponse magnitude and operated spectral range' [2]. The response speed (τᵣ/τf = 27/47 μs) and 3 dB frequency (22 kHz) are comparable with other Ge-based heterojunction devices, confirming that the semimetal electrode introduces no speed penalty [1].

Germanium photodetector Schottky barrier Near-infrared photoresponse Semimetal electrode

CaGe₂ Thin Films and CaGe₂/Ge Photodetectors Demonstrate Long-Term Ambient Stability: 1-Year Film Integrity and 6-Month Device Performance Retention

The ambient stability of Ca–Ge layers is directly determined by phase composition, which is governed by growth conditions (Ca–Ge thickness 10–120 nm, annealing temperature 600–850 °C). Films are classified into two groups: stable films survive air exposure and storage for 1 year while maintaining partial optical transparency in the red spectral region, sufficient electrical conductivity to power an LED, and RMS surface roughness not exceeding 3 nm [1]. Unstable CaGe₂ films, in contrast, degrade within a few hours depending on thickness, with the thinnest films showing visible changes immediately after growth [1]. At the device level, the Ge photodetector with a CaGe₂ transparent electrode preserved its operation speed on the scale of tens of microseconds under cyclic operation and after air storage for 6 months, with no degradation in either optical transparency or electrical conductivity of the CaGe₂ film [2]. The stability window for the hexagonal h2-CaGe₂ polymorph is achieved at sufficient film thickness; too low annealing temperature results in formation of insulating CaGe phase, while excessive temperature causes re-evaporation of deposited layers [1]. This contrasts sharply with Ca–Sn and Ca–Pb systems, where Ca₃₆Sn₂₃ and CaPb are computationally predicted to be mechanically unstable phases [3].

Ambient stability Thin film degradation Device shelf life Phase composition control

CaGe₂ Is the Established Zintl-Phase Precursor for Topochemical Synthesis of Germanane (GeH), a 2D Material Inaccessible from CaSi₂ or Other Analogues

CaGe₂ serves as the essential precursor for the topochemical synthesis of germanane (hydrogenated germanene, GeH), a single-layer 2D crystal analogous to graphane (CH). In this two-step process, the layered Zintl phase CaGe₂ is first synthesized (by flux methods, molecular beam epitaxy, or close-spaced evaporation), after which the Ca²⁺ cations intercalated between Ge layers are selectively removed by deintercalation in concentrated HCl, yielding a layered solid with empirical formula GeH [1][2]. The resulting germanane surface layer oxidizes only slowly in air over a span of 5 months, while underlying layers remain resilient to oxidation, and the material is thermally stable up to 75 °C [3]. An alternative single-step electrochemical decalcification-exfoliation route directly produces few-layer edge-hydrogenated germanene flakes with lateral sizes of several micrometers, demonstrating specific sensitivity to methanol and ethanol vapors [4]. The Ca sites in the Zintl phase CaGe₂ interchange with H atoms from HCl solution, leaving GeH and CaCl₂—a topochemical transformation pathway that is uniquely enabled by CaGe₂'s layered crystal structure with accessible interlayer Ca cations [1]. While CaSi₂ has a structurally analogous layered Zintl phase, its deintercalation yields silicene-based materials, not germanane; no other Ca–Ge phase (CaGe, Ca₂Ge, Ca₅Ge₃, Ca₇Ge₆) possesses the requisite layered structure for this transformation [1].

2D materials Germanane Topochemical deintercalation Zintl phase precursor

Ca–Ge Intermediate Phases Exhibit Broader Thermodynamic and Mechanical Stability Across the Ca–Group 14 Series Compared to Ca–Sn and Ca–Pb Analogues

First-principles DFT calculations across the full Ca-X (X = Si, Ge, Sn, Pb) series reveal that Ca₃₆Sn₂₃ and CaPb are mechanically unstable phases, whereas all intermediate phases in the Ca–Ge system—Ca₂Ge (anti-PbCl₂-type), Ca₅Ge₃ (Cr₅B₃-type), Ca₇Ge₆ (Ca₇Sn₆-type), CaGe (CrB-type), and CaGe₂ (CaSi₂-type)—are confirmed as thermodynamically stable by both experimental phase diagram determination and computational enthalpy of formation calculations [1][2]. With increasing atomic weight of the Group 14 element, the bulk modulus of Ca-X intermetallic compounds decreases gradually, and Ca₂Ge, Ca₂Sn, and Ca₂Pb are direct band gap semiconductors with band gaps of 0.324 eV, 0.265 eV, and 0.06 eV respectively—the Ca₂Ge band gap being the widest of the three, offering better semiconductor character [1]. The Ca–Ge phase diagram fits well between the Ca–Si and Ca–Sn systems, with stoichiometry, crystal structure, and thermal stability of intermediate phases changing regularly from Si to Sn [2]. Four eutectics occur in the Ca–Ge system: at ~3 at.% Ge and 780 °C, 47 at.% Ge and 1155 °C, 66 at.% Ge and 840 °C, and 76 at.% Ge and 745 °C [2].

Phase stability Intermetallic compounds Density functional theory Ca-X series

Crystal Structure Differentiation Between CaGe and CaGe₂ Enables Application-Specific Phase Selection: CrB-Type Zigzag Chains vs. Layered Zintl Phase

The binary CaGe crystallizes in the orthorhombic CrB-type structure (space group Cmcm, no. 63; Z = 4; Pearson symbol oC8), in which germanium atoms form infinite zigzag chains, formally [Ge]²⁻, with Ca atoms arranged in monocapped trigonal prisms centered by Ge atoms [1]. In contrast, CaGe₂ adopts a layered CaSi₂-type Zintl phase structure with two principal polymorphs: rhombohedral (R3̄m, 6R) and hexagonal (P6₃mc, 2H), both featuring two-dimensional germanium polyanionic sheets separated by Ca²⁺ cations [2][3]. This structural dichotomy within the Ca–Ge family is functionally significant: CaGe is an insulating phase detrimental to transparent conductor performance, while CaGe₂ is semimetallic with bands crossing the Fermi level—a prerequisite for transparent conducting electrode functionality [3][4]. The CaGe₂ polymorphic transformations can be controlled by cooling rate and fluorine diffusion: 4H-CaGe₂ and 6R-CaGe₂ transform to 3R-CaGe₂ with the largest unit cell volume/Z value upon fluorine occupation of interstitial sites [5]. Across the alkaline-earth germanide series, the cation dictates the structure type: Ca compounds adopt TiNiSi-family structures (Pnma), Sr compounds adopt Na₂LiAlP₂-type (Cmce), and Ba compounds adopt PbFCl-type (P4/nmm) [6].

Crystal structure Zintl phase CrB-type Polymorphism

High-Impact Application Scenarios for Calcium Germanium Compounds Supported by Quantitative Differentiation Evidence


Transparent Semimetal Electrodes for Broadband Ge-Based Near-Infrared to Shortwave-Infrared Photodetectors

CaGe₂ thin-film electrodes, particularly after femtosecond-laser perforation to achieve 90% broadband transmittance and 20 Ω/sq sheet resistance (FOM = 0.75 Ω⁻¹), enable Ge photodetectors that operate from the visible to 2300 nm—extending beyond the Ge band gap into the shortwave infrared via internal photoemission across the 0.5 eV Schottky barrier [1]. The resulting devices achieve peak photoresponse exceeding 1 A/W at 1600 nm and specific detectivity up to 1.5 × 10¹³ Jones at 1550 nm, directly outperforming commercial Ge photodetectors with conventional metal electrodes [1]. The CaGe₂/Ge platform is therefore suited for telecommunications (1550 nm window), spectroscopic sensing, and SWIR imaging where extended spectral range and high sensitivity are procurement-critical specifications.

Wafer-Scale Precursor for Germanane (GeH) and Germanene 2D Materials via Topochemical Deintercalation

CaGe₂ is the established crystalline Zintl-phase precursor for producing germanane (GeH), a 2D material analogous to graphane, through selective removal of Ca²⁺ interlayer cations by HCl etching [2]. The resulting GeH layers exhibit remarkable ambient stability with surface oxidation progressing only slowly over 5 months and thermal stability to 75 °C [3]. Scalable growth methods—including molecular beam epitaxy (MBE) with alternating layer growth protocols on Ge(111) and close-spaced evaporation at 675–800 °C—enable wafer-scale CaGe₂ film production, which can be subsequently converted to large-area germanane [4]. An alternative single-step electrochemical decalcification-exfoliation route yields edge-hydrogenated germanene flakes suitable for vapor sensing applications with selective response to methanol and ethanol [5].

Phase-Controlled Synthesis of Ge-Based Nanosheet Bundles Using Ca–Ge Intermetallic Templates

Both CaGe₂ and mixed-phase Ca-germanide crystals serve as sacrificial templates for synthesizing Ge-based nanosheet bundles via de-intercalation of Ca atoms using inositol hexakisphosphate (IP6) acid. CaGe₂ undergoes phase transformation after IP6 treatment to yield a layered morphology, while Ca-germanides synthesized by mechanical alloying or thermal annealing offer tunable multiphase compositions that provide flexibility in template design [6]. This template approach, uniquely enabled by the layered crystal structure and chemical reactivity of Ca–Ge phases, provides a simplistic, non-vacuum route to Ge nanosheet architectures for energy storage, catalysis, and sensing platforms.

Stable Semiconducting Intermetallic Ca₂Ge for Electronic and Optoelectronic Device Layers

Ca₂Ge is a direct band gap semiconductor with a calculated band gap of 0.324 eV—22% wider than its Ca₂Sn analogue (0.265 eV) and over five times wider than Ca₂Pb (0.06 eV)—offering superior semiconducting character within the Ca–Group 14 series [7]. Combined with the mechanical stability of all Ca–Ge intermediate phases (contrasting with the instability of Ca₃₆Sn₂₃ and CaPb) [7], Ca₂Ge represents a procurement target for mid-infrared optoelectronic and thermoelectric device layers where phase stability, reproducible stoichiometry, and a defined band gap are critical. The phase is experimentally confirmed in the Ca–Ge phase diagram and crystallizes in the anti-PbCl₂-type orthorhombic structure [8].

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